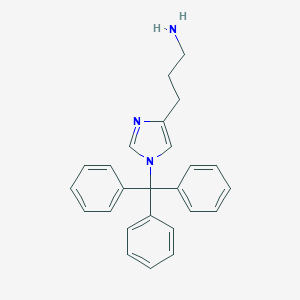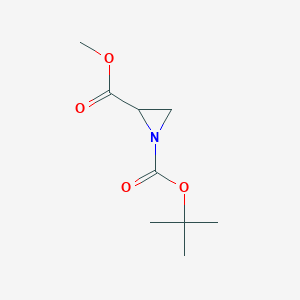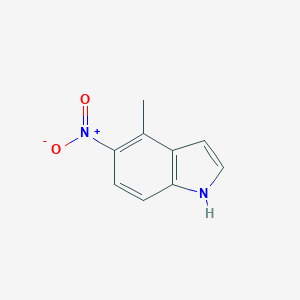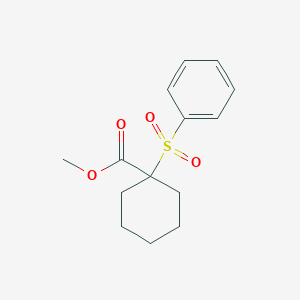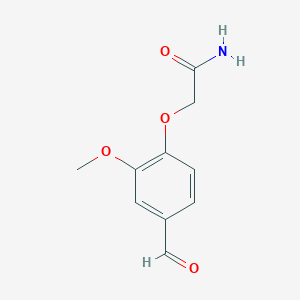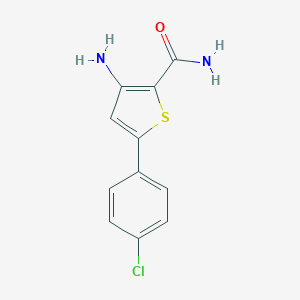![molecular formula C10H10O B068240 Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI) CAS No. 166942-03-6](/img/structure/B68240.png)
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]-(9CI), commonly known as cyclopropane aldehyde, is a chemical compound with a cyclopropane ring and an aldehyde functional group. It is a colorless liquid with a pungent odor and is used in various scientific research applications.
作用机制
Cyclopropane aldehyde is known to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter that is involved in various physiological processes. Inhibition of these enzymes leads to an increase in acetylcholine levels, which can have various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cyclopropane aldehyde has been shown to have various biochemical and physiological effects. It has been found to have antifungal and antibacterial properties. It has also been shown to have neuroprotective properties and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
Cyclopropane aldehyde has several advantages for lab experiments. It is a stable compound and can be easily synthesized. It is also relatively inexpensive and readily available. However, it has several limitations as well. It is highly reactive and can be toxic if not handled properly. It also has a pungent odor, which can be a problem in the lab.
未来方向
There are several future directions for the use of cyclopropane aldehyde in scientific research. One possible direction is the development of new drugs and pharmaceuticals based on its inhibitory effects on acetylcholinesterase and butyrylcholinesterase. Another possible direction is the investigation of its antifungal and antibacterial properties for the development of new antimicrobial agents. Additionally, further research is needed to understand its neuroprotective properties and its potential use in the treatment of neurodegenerative diseases.
Conclusion:
In conclusion, cyclopropane aldehyde is a chemical compound with various scientific research applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential in various scientific fields.
合成方法
Cyclopropane aldehyde can be synthesized through a reaction between 1,5-hexadiyne and ethyl diazoacetate. This reaction produces a cyclopropane ring and an aldehyde functional group. The synthesis of cyclopropane aldehyde is a complex process and requires careful control of reaction conditions.
科学研究应用
Cyclopropane aldehyde has been used in various scientific research applications. It is commonly used as a reagent in organic synthesis, especially in the synthesis of natural products. It has also been used in the development of new drugs and pharmaceuticals.
属性
CAS 编号 |
166942-03-6 |
|---|---|
分子式 |
C10H10O |
分子量 |
146.19 g/mol |
IUPAC 名称 |
(1S,2S)-2-[(1E)-hexa-1,5-dien-3-ynyl]cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-3-4-5-6-9-7-10(9)8-11/h2,5-6,8-10H,1,7H2/b6-5+/t9-,10-/m1/s1 |
InChI 键 |
ZMTIARSTVBEZHL-GMCFVEKCSA-N |
手性 SMILES |
C=CC#C/C=C/[C@@H]1C[C@@H]1C=O |
SMILES |
C=CC#CC=CC1CC1C=O |
规范 SMILES |
C=CC#CC=CC1CC1C=O |
同义词 |
Cyclopropanecarboxaldehyde, 2-(1,5-hexadien-3-ynyl)-, [1S-[1alpha,2alpha(E)]]- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






